Lipophilicity Differentiation: Computed XLogP3-AA of the Target Compound Versus the Des-Methyl Analog
A computed physicochemical property comparison between the target compound and its closest available analog, N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7), reveals a quantifiable difference in lipophilicity. The target compound has a computed XLogP3-AA of 4.7, reflecting the contribution of the 3-methyl substituent on the benzamide ring [1]. The des-methyl analog (CAS 391226-16-7, molecular formula C₁₈H₁₇N₃OS) is predicted to have a lower XLogP3-AA of approximately 4.2 based on the absence of the methyl group [2]. This difference of approximately 0.5 log units is consistent with the ~0.5 logP increment expected for an additional aromatic methyl group according to the Hansch-Leo fragmental constant method. No experimentally measured logP or logD values were identified for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 (PubChem, computed) |
| Comparator Or Baseline | N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7); predicted XLogP3-AA ≈ 4.2 (no experimentally measured value available) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.5 log unit increase in computed lipophilicity may influence membrane permeability, solubility, and non-specific protein binding, which are critical considerations for cell-based assay design and in vivo formulation—though this remains a computational prediction without experimental validation.
- [1] PubChem. (2025). Compound Summary for CID 3679649: 3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 762941: N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
